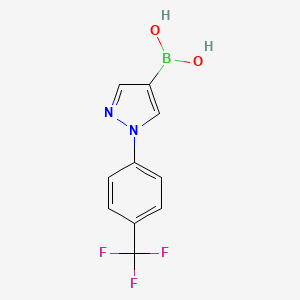

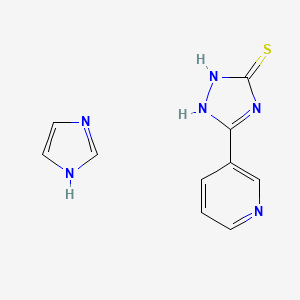

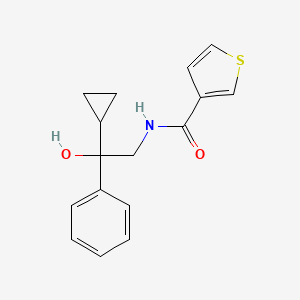

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The related compounds have been synthesized and studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials to yield heterocyclic compounds with potential pharmacological properties. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give various derivatives with a naphthyl moiety . Similarly, 3-oxo-N-Pyridin-2-yl butyramide undergoes cyclization with thiourea and different aromatic aldehydes to yield pyrimidines, which are expected to have antiviral activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide have been studied, revealing their crystallization in the monoclinic space group and the importance of hydrogen bonding in their molecular packing . Additionally, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides have been reported, showing different torsion angles and hydrogen bonding patterns that affect their overall conformation and interactions .

Chemical Reactions Analysis

The related compounds participate in a variety of chemical reactions that lead to the formation of diverse structures. For instance, the thieno[2,3-b]pyridine derivatives can undergo reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield different derivatives, including carbohydrazide, pyridothienopyrimidine, and thiourea derivatives . These reactions demonstrate the versatility of the synthesized compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of hydrogen bonding, as well as (\pi)-(\pi) stacking interactions, plays a significant role in the stability and solubility of these compounds. For example, the hydrogen bonding in N-[2-(pyridin-2-yl)ethyl]methanesulfonamide forms dimers, while in other sulfonamide derivatives, it contributes to the formation of supramolecular layers or chains . These interactions are crucial for understanding the behavior of these compounds in different environments and can inform their potential applications in drug design.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and structurally related compounds, have been a subject of interest in the field of organic chemistry for their chemical synthesis and structural characterization. This compound falls within a broader class of molecules that researchers have synthesized and analyzed to understand their chemical properties and potential applications.

For instance, molecules like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) have been identified as promoters in copper-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This process is significant as it occurs at room temperature and shows excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia et al., 2022). Similarly, compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) have been used effectively as ligands in copper-catalyzed coupling reactions, demonstrating the versatility of such molecules in synthetic chemistry (Chen et al., 2023).

Moreover, structural and theoretical analysis of molecules like N,N'-bis(pyridin-3-ylmethyl)oxalamide has revealed insights into their conformational polymorphism, hydrogen bonding patterns, and intermolecular interactions, which are essential for understanding their behavior in different chemical environments and potential applications in material science or drug design (Jotani et al., 2016).

Applications in Medicinal Chemistry

While specific applications of this compound in medicinal chemistry are not directly detailed in the available literature, related compounds have shown significant biological activity. For example, molecules containing the oxadiazole moiety, similar in complexity to the compound , have been synthesized and screened for their anti-bacterial properties, showing moderate to significant activity (Khalid et al., 2016). This suggests potential avenues for the application of similarly complex compounds in therapeutic settings.

Eigenschaften

IUPAC Name |

N'-(pyridin-3-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-5-3-9-20-13-15)21-10-8-16-6-1-2-11-23(16)29(26,27)17-7-4-12-28-17/h3-5,7,9,12-13,16H,1-2,6,8,10-11,14H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIMLZHTXZXJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

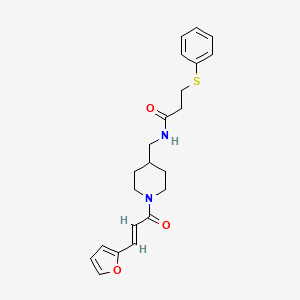

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)